crystal structure and molecular weight of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
crystal structure and molecular weight of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
An In-Depth Technical Guide to the Physicochemical Characterization of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
This guide provides a comprehensive technical overview of the essential physicochemical characterization of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid, a molecule of interest for researchers, scientists, and professionals in the field of drug development. The following sections detail the precise determination of its molecular weight and the elucidation of its three-dimensional atomic arrangement through crystal structure analysis. The experimental protocols are described with an emphasis on the underlying scientific principles and the rationale for procedural choices, ensuring both technical accuracy and practical insight.
Molecular Identity and Physicochemical Properties
2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is a fluorinated benzoic acid derivative containing a 4-methylpiperazine moiety. The precise arrangement and nature of these functional groups are critical to its chemical behavior and potential as a pharmaceutical agent.
Molecular Formula and Weight
The initial step in characterizing any novel compound is to ascertain its molecular formula and, consequently, its theoretical molecular weight. This foundational data underpins all subsequent analytical work.
-
Molecular Formula: C₁₂H₁₃F₃N₂O₂
Based on this formula, the theoretical molecular weight can be calculated, which is essential for the validation of experimental results obtained from mass spectrometry.
Table 1: Calculated Molecular Properties of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid
| Property | Value |
| Molecular Formula | C₁₂H₁₃F₃N₂O₂ |
| Monoisotopic Mass | 290.0932 g/mol |
| Average Mass | 290.255 g/mol |
Molecular Weight Determination by High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the molecular mass of a compound with high precision and accuracy, often to within a few parts per million (ppm).[1][2] This level of accuracy allows for the unambiguous determination of the elemental composition of a molecule.[3][4]
Rationale for HRMS
The choice of HRMS is predicated on its ability to differentiate between molecules with very similar nominal masses.[1] For a compound like 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid, HRMS provides irrefutable evidence of its elemental composition by measuring the mass-to-charge ratio (m/z) of its ions to several decimal places.[2][4]
Experimental Protocol for HRMS Analysis
The following protocol outlines a standard procedure for the analysis of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid using a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with a high-resolution analyzer such as an Orbitrap or Time-of-Flight (TOF).[1][5]
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve the sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.
-
Perform serial dilutions to obtain a working solution of 1 µg/mL.
-
Filter the solution through a 0.22 µm syringe filter to remove any particulate matter.
-
-
Instrumentation and Conditions:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Source: Electrospray Ionization (ESI), positive ion mode.
-
Analyzer: Orbitrap or TOF.
-
Mass Range: m/z 50-500.
-
Resolution: >60,000.
-
-
-
Data Acquisition and Analysis:
-
Acquire the full scan mass spectrum.
-
Identify the molecular ion peak, which will likely be the protonated molecule [M+H]⁺.
-
Compare the experimentally measured exact mass with the calculated theoretical mass of the protonated molecule (C₁₂H₁₄F₃N₂O₂⁺).
-
The mass accuracy should be within 5 ppm.
-
Diagram of the HRMS Workflow
Caption: Workflow for Molecular Weight Determination by LC-HRMS.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional atomic structure of a crystalline solid.[6][7][8] This technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's properties and its interactions with biological targets.[9][10]
The Importance of Crystal Structure in Drug Development
The crystal structure of an active pharmaceutical ingredient (API) influences several critical properties, including its stability, solubility, and bioavailability.[11][12] Elucidating the crystal structure is a cornerstone of rational drug design, enabling the optimization of lead compounds to enhance their efficacy and minimize off-target effects.[9][10][13]
Experimental Protocol for Crystal Structure Determination
The following protocol describes the key steps in determining the crystal structure of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid.
-
Crystal Growth:
-
The primary challenge is to grow single crystals of sufficient size and quality (ideally >20 µm in all dimensions).[7]
-
Methodology: Slow evaporation is a common technique. Dissolve the compound in a suitable solvent or solvent mixture (e.g., ethanol, acetone, or ethyl acetate/hexane) to near saturation. The solution is then left undisturbed in a loosely capped vial to allow for slow evaporation of the solvent.
-
Other methods include vapor diffusion and cooling crystallization.
-
-
Data Collection:
-
A suitable single crystal is mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam (e.g., from a Mo or Cu source).[7]
-
The diffracted X-rays are recorded by a detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction pattern is indexed to determine the unit cell parameters and space group.
-
The initial crystal structure is solved using direct methods or Patterson methods.[8]
-
The atomic positions and thermal parameters are refined against the experimental data to obtain the final, accurate crystal structure.
-
Expected Structural Features
While an experimental structure for the title compound is not publicly available, we can infer likely structural features based on similar molecules such as 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid.[14][15]
-
The piperazine ring is expected to adopt a chair conformation.[14][15]
-
The benzoic acid moiety will likely be planar.
-
The dihedral angle between the piperazine ring and the benzene ring will be a key conformational parameter.[14][15]
-
Intermolecular hydrogen bonds involving the carboxylic acid group are anticipated, potentially forming dimers.[14][15]
Table 2: Representative Crystal Data for a Similar Compound (4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid)
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 17.2795 (3) |
| b (Å) | 6.1659 (1) |
| c (Å) | 16.7198 (3) |
| β (°) | 90.596 (1) |
| V (ų) | 1781.29 (5) |
| Z | 4 |
Data from a representative structure to illustrate typical parameters.
Diagram of the X-ray Crystallography Workflow
Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.
Conclusion
The rigorous determination of the molecular weight and crystal structure of 2,3,5-Trifluoro-4-(4-methylpiperazin-1-yl)benzoic acid is fundamental to its development as a potential therapeutic agent. High-resolution mass spectrometry provides an unambiguous confirmation of its elemental composition, while single-crystal X-ray diffraction reveals the precise three-dimensional arrangement of its atoms. These data are indispensable for understanding its structure-activity relationship, optimizing its properties, and ensuring the quality and consistency of the final drug product.
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Zien Journals Publishing. (2023). A Review on Crystallography and Its Role on Drug Design. Retrieved from [Link]
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Iuzzolino, L. (2023). The Importance of Crystal Structure Prediction for Developing Drug Molecules. IUCr Journals. Retrieved from [Link]
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Excillum. (n.d.). Small molecule crystallography. Retrieved from [Link]
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The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 3-Diethylsulfamoyl-4-(4-methylpiperazine-1-yl)-benzoic acid. Retrieved from [Link]
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Organic Syntheses. (n.d.). Benzoic acid, 2-amino-3-fluoro. Retrieved from [Link]
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ResearchGate. (2015). The continuous flow synthesis of 2,4,5-trifluorobenzoic acid via sequential Grignard exchange and carboxylation reactions using microreactors. Retrieved from [Link]
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Faizi, M. S. H., et al. (2017). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. PMC. Retrieved from [Link]
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PubChem. (n.d.). 4-((4-Methyl-1-piperazinyl)methyl)benzoic acid dihydrochloride. Retrieved from [Link]
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PubChem. (n.d.). 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid. Retrieved from [https://pubchem.ncbi.nlm.nih.gov/compound/2-Fluoro-5-(4-oxo-3_4-dihydrophthalazin-1-yl_methyl_benzoic-acid]([Link]
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ResearchGate. (2017). Crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid. Retrieved from [Link]
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ResearchGate. (2025, December 18). Crystal structure of (E)-7-fluoro-2-((5-(4-methylpiperazin-1-yl)pyridin-2-yl)methylene)-3,4-dihydronaphthalen-1(2H)-one, C21H22FN3O. Retrieved from [Link]
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